Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

Catalog No.
S6628114
CAS No.
1221346-20-8
M.F
C11H19N3O2
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butano...

CAS Number

1221346-20-8

Product Name

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate

IUPAC Name

methyl 3-(3-imidazol-1-ylpropylamino)butanoate

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-10(8-11(15)16-2)13-4-3-6-14-7-5-12-9-14/h5,7,9-10,13H,3-4,6,8H2,1-2H3

InChI Key

MRWFKEWXZRIKRF-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)NCCCN1C=CN=C1

Canonical SMILES

CC(CC(=O)OC)NCCCN1C=CN=C1

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate is a chemical compound with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. This compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals and biochemistry. The structure consists of a butanoate moiety linked to a propylamine chain that contains an imidazole group, making it a potential candidate for various biological applications .

Due to its functional groups. Notably, the imidazole ring can act as a nucleophile, allowing for electrophilic substitutions or additions. Additionally, the amino group can engage in acylation or alkylation reactions. The presence of the butanoate group suggests potential esterification reactions, which could lead to the formation of derivatives with varying biological activities .

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate exhibits notable biological activities, particularly antimicrobial properties. Compounds containing imidazole rings are often investigated for their effectiveness against various bacterial strains. Preliminary studies indicate that this compound may show activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

The synthesis of methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole can be synthesized through cyclization reactions.
  • Alkylation: The imidazole derivative is then alkylated with a suitable propyl halide to introduce the propyl chain.
  • Esterification: Finally, the resulting amine is reacted with methyl butanoate under acidic conditions to yield the final product.

This method allows for the introduction of various substituents that can modify biological activity and solubility .

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate has potential applications in:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be developed as an antibiotic or antifungal agent.
  • Biotechnology: Its unique structure may serve as a building block in drug design or as a ligand in biochemical assays.
  • Agriculture: Potential use as a biopesticide due to its biological activity against pathogens .

Studies on the interactions of methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that it may interact with bacterial cell membranes or specific enzymatic pathways involved in microbial resistance mechanisms. Further research is needed to elucidate these interactions and assess their implications for therapeutic efficacy .

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-1-yl)propylamine: Shares an imidazole moiety but lacks the butanoate group.
  • Diethyl 3-(1H-imidazol-1-yl)propionate: Contains an imidazole and an ester group but differs in alkyl chain length.
  • N-(4-methylphenyl)-N'-(1H-imidazol-1-yl)urea: Features an imidazole ring but is structurally distinct due to the urea linkage.

Uniqueness

Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate is unique due to its combination of an imidazole ring with a specific butanoate structure, which may confer distinct pharmacological properties compared to other similar compounds. This structural configuration could enhance its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.147726857 g/mol

Monoisotopic Mass

225.147726857 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

Explore Compound Types